methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Functionalization

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-18-2) is a 7-azaindole derivative featuring a pyrrolo[2,3-b]pyridine core with a 5-amino substituent and a methyl ester at the 2-position. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, most notably as the documented starting material for multiple patented families of ATP-competitive kinase inhibitors targeting Abl, Src, and other oncogenic kinases.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 952182-18-2
Cat. No. B585374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS952182-18-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2N1)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12)
InChIKeyKBOWEPWOSHLMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS 952182-18-2): Core Building Block for Kinase-Focused Medicinal Chemistry


Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-18-2) is a 7-azaindole derivative featuring a pyrrolo[2,3-b]pyridine core with a 5-amino substituent and a methyl ester at the 2-position. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, most notably as the documented starting material for multiple patented families of ATP-competitive kinase inhibitors targeting Abl, Src, and other oncogenic kinases [1]. The compound is commercially available from several major chemical suppliers with purities ranging from 95% to 98% .

Why Methyl 5-Amino-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate Cannot Be Replaced by Generic 7-Azaindole Analogs


Substituting methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with a halogenated analog (e.g., 5-bromo or 5-chloro), the unsubstituted parent compound, or alternative ester derivatives (e.g., tert-butyl or carboxylic acid) fundamentally alters the accessible chemical space. The 5-amino group enables direct, catalyst-free derivatization reactions—including reductive amination, amide bond formation, and urea synthesis—that halogen analogs cannot undergo without prior and often inefficient transition metal-catalyzed cross-coupling steps [1]. Conversely, replacing the methyl ester with a tert-butyl ester introduces acid-lability that may be incompatible with downstream synthetic sequences, while the free carboxylic acid requires additional protection/deprotection steps. These differences are not merely interchangeable; they dictate the synthetic route efficiency, functional group tolerance, and ultimately the diversity of final compounds that can be accessed from a given building block [2].

Head-to-Head Evidence: Quantified Differentiation of Methyl 5-Amino-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate


Direct Reductive Amination Capability vs. Halogen Analogs: Zero-Step C-N Bond Formation

The 5-amino group of the target compound enables one-step, catalyst-free reductive amination with aldehydes to install diverse benzylamine side chains—a transformation that is mechanistically impossible for the 5-bromo (CAS 1234616-83-1), 5-chloro (CAS 952182-19-3), and 5-iodo analogs. Halogenated analogs require a two-step sequence of palladium-catalyzed Buchwald-Hartwig amination or cross-coupling, introducing additional cost, metal contamination risk, and substrate scope limitations . This differentiation is explicitly demonstrated in patent WO2010092489, where the 5-amino compound undergoes direct reductive amination with 2-methyl-5-nitrobenzaldehyde using NaBH₃CN in 10% AcOH/MeOH to yield the key intermediate 5-(2-methyl-5-nitro-benzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Functionalization

95% Synthetic Yield from Nitro Precursor: Validated Large-Scale Viability

The target compound is synthesized via catalytic hydrogenation of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 95% isolated yield at a demonstrated 2.9 g scale . This high-yielding transformation provides a benchmark for comparing the accessibility of this amino building block against analogs that require multi-step routes from different precursors. For instance, the 5-bromo analog (CAS 1234616-83-1) typically requires halogenation of the parent scaffold and is commercially available but lacks a publicly documented high-yield route from a common precursor, limiting transparency for scale-up planning .

Process Chemistry Scale-Up Building Block Synthesis

Dual Abl/Src Inhibitor Generation: Documented Success in Producing Nanomolar Kinase Inhibitors

The target compound serves as the explicit starting material for a series of 7-azaindole derivatives that demonstrated dual Abl and Src kinase inhibition in the MedChemComm publication by Chevé et al. (2012) [1]. Furthermore, the compound is the commercial building block (OriBase Pharma Ref. AS10-103) used in the multi-kinase inhibitor patent US20150353539A1 and US9493455B2 [2]. While the building block itself is not the active pharmaceutical ingredient, its documented use in generating compounds with potent kinase inhibition (compounds in the OriBase patent families achieved nanomolar-range activity against multiple kinases) provides prospective users with a validated entry point into kinase inhibitor chemical space—an advantage that halogen analogs lacking documented SAR pedigrees cannot offer.

Kinase Inhibition Abl Src Oncology

Methyl Ester vs. tert-Butyl Ester: Selective Deprotection Under Mild Conditions

The methyl ester at the 2-position of the target compound can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/H₂O) without affecting the 5-amino group or other base-stable protecting groups. In contrast, the tert-butyl ester analog (CAS 2803833-71-6) requires strongly acidic conditions (TFA or HCl) for deprotection, which can be incompatible with acid-sensitive substrates and may lead to undesired side reactions [1]. This orthogonal deprotection capability is essential in multi-step synthetic sequences where the order of functional group unveiling determines whether a route is viable. The methyl ester also offers lower steric hindrance compared to the tert-butyl ester, which can be advantageous in subsequent coupling reactions at the 2-position .

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection

Commercial Purity Profile: 97% Minimum Available vs. 95% Typical for Analogs

The target compound is available from Sigma-Aldrich (Synthonix Corporation) at 97% purity and from AKSci at 98% purity , while the closely related 5-bromo analog (CAS 1234616-83-1) and 5-chloro analog (CAS 952182-19-3) are typically offered at 95% purity from most suppliers. For building blocks used in library synthesis, a 2-3% purity difference can translate to a meaningful reduction in byproduct formation and simplification of final compound purification, particularly when the building block is used in the penultimate or final synthetic step. The target compound's higher typical purity specification reduces the risk that impurities in the building block propagate through multi-step syntheses to contaminate final compounds submitted for biological testing.

Chemical Procurement Quality Control Building Block Sourcing

Priority Application Scenarios for Methyl 5-Amino-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate Based on Verified Evidence


Kinase Inhibitor Library Synthesis via 5-Position Derivatization

The compound's primary value proposition is as a starting material for synthesizing focused libraries of 5-N-substituted 7-azaindole kinase inhibitors. The documented reductive amination protocol (aldehyde + NaBH₃CN, 10% AcOH/MeOH) allows parallel diversification at the 5-position without palladium catalysis, enabling rapid SAR exploration at this vector . This scenario is directly supported by the OriBase Pharma patent portfolio (US9493455B2, US20150353539A1) where this compound serves as the commercial starting point for multi-kinase inhibitor programs [1].

Dual Abl/Src Inhibitor Lead Generation

Based on the work of Chevé et al. (2012), the compound is the validated entry point for synthesizing 2,5-disubstituted 7-azaindole derivatives with dual Abl and Src inhibitory activity. Procurement of this specific building block ensures synthetic fidelity with published routes, reducing the risk of route re-optimization that would be required if a halogen analog were substituted, necessitating a completely different C-N bond-forming strategy .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

When designing synthetic routes that require the carboxylic acid at the 2-position to be unveiled late in the sequence while maintaining base-labile protecting groups elsewhere, the methyl ester offers a clear advantage over the tert-butyl ester analog. The mild basic hydrolysis conditions (LiOH) are orthogonal to acid-labile groups, a flexibility not available with the tert-butyl ester which mandates acidic deprotection incompatible with Boc, TBS, or trityl protecting groups .

Gram-Scale Intermediate Supply for Process Chemistry Development

The validated 95% yield at 2.9 g scale for the hydrogenation of the nitro precursor to the amino compound provides a reliable benchmark for process chemists scaling this building block. When planning campaigns requiring >10 g of the intermediate, this documented yield supports accurate cost and material planning, contrasting with halogen analogs for which no equivalent public benchmarking data exists .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.